REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]#[N:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]([F:28])([F:27])[C:21]([F:26])([F:25])[CH2:22][CH2:23]I>C(#N)C>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]#[N:12])=[N:7][N:8]2[CH2:23][CH2:22][C:21]([F:26])([F:25])[C:20]([F:28])([F:27])[F:19])=[CH:4][CH:3]=1 |f:1.2.3|
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(=NNC2=C1)C#N
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Name
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|
Quantity
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116.6 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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97.2 g
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Type
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reactant
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Smiles
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FC(C(CCI)(F)F)(F)F
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 36 hours
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Duration
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36 h
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Type
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CUSTOM
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Details
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partitioned between EtOAc and water
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Type
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CONCENTRATION
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Details
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The organic phase was concentrated
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Type
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FILTRATION
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Details
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the crude material was filtered through a plug of silica gel using 10% EtOAc/heptanes as the eluent
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Type
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CUSTOM
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Details
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The isolated material was subsequently recrystallized from heptanes
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Type
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CUSTOM
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Details
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to give the indicated product
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Name
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|
Type
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|
Smiles
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ClC1=CC=C2C(=NN(C2=C1)CCC(C(F)(F)F)(F)F)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |